3-(Chloromethyl)quinuclidine
Description
3-(Chloromethyl)quinuclidine (CAS: 21863-56-9, molecular formula: C₁₀H₉Cl₂N, molecular weight: 214.09 g/mol) is a bicyclic tertiary amine derivative characterized by a quinuclidine backbone (1-azabicyclo[2.2.2]octane) with a chloromethyl substituent at the 3-position. This structural motif confers high reactivity due to the electrophilic nature of the chloromethyl group, making it a versatile intermediate in pharmaceutical synthesis . It is frequently employed as a building block for constructing complex molecules, particularly in medicinal chemistry, where its reactivity enables nucleophilic substitution reactions to introduce diverse functional groups. For example, it serves as a precursor in synthesizing inhibitors targeting enzymes like squalene synthase (SQS) and farnesyl diphosphate synthase .
Properties
Molecular Formula |
C8H14ClN |
|---|---|
Molecular Weight |
159.65 g/mol |
IUPAC Name |
3-(chloromethyl)-1-azabicyclo[2.2.2]octane |
InChI |
InChI=1S/C8H14ClN/c9-5-8-6-10-3-1-7(8)2-4-10/h7-8H,1-6H2 |
InChI Key |
KWJQNPSDSCTDIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCC1C(C2)CCl |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparison of Quinuclidine-Based Enzyme Inhibitors
Key Findings :
- Potency: RPR 107393 exhibits nanomolar inhibition (IC₅₀: 0.6–0.9 nM), making it ~100–1,000x more potent than BPQ-OH (µM range) and fluorenyloxy derivatives (0.076–0.56 µM) . This highlights the importance of aromatic substituents (e.g., quinolin-6-ylphenyl) in enhancing enzyme binding.
Chloromethyl-Containing Analogues
The chloromethyl group is a critical reactive handle in medicinal chemistry. Comparing this compound with structurally similar compounds:
Table 2: Chloromethyl Group Reactivity and Bioactivity
Key Findings :
- The chloromethyl group in both compounds facilitates further derivatization. However, its position on a quinuclidine vs. indoline backbone dictates divergent applications: quinuclidine derivatives target enzymes like SQS, while indoline analogues show cytotoxicity against cancer cells .
Carboxylic Acid and Ester Derivatives
Functionalization of the quinuclidine C3 position with carboxylic acid or ester groups alters physicochemical properties and applications:
Table 3: Carboxylic Acid/Ester Derivatives
Key Findings :
- The carboxylic acid derivative is used in asymmetric catalysis, while the ester variant serves as a prodrug candidate due to improved bioavailability . In contrast, this compound’s chloromethyl group prioritizes synthetic versatility over direct pharmacological activity.
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